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molecular formula C12H9NO3 B1592554 4-(Pyridin-3-yloxy)benzoic acid CAS No. 437383-99-8

4-(Pyridin-3-yloxy)benzoic acid

Cat. No. B1592554
M. Wt: 215.2 g/mol
InChI Key: JZHQITAPTQQMIF-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

To a solution of benzyl 4-(pyridin-3-yloxy)benzoate (18.0 g, 5.90 mmol) in ethanol (300 ml) was added 10% palladium/carbon (containing water by 50%, 2.0 g), and the mixture was stirred under a hydrogen stream at 80° C. overnight. The reaction solution was filtered with celite and the filtrate was concentrated. The residue was recrystallized from ethanol-hexane to give the objective substance (11.2 g, 88%).
Name
benzyl 4-(pyridin-3-yloxy)benzoate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:23]=[CH:22][C:11]([C:12]([O:14]CC3C=CC=CC=3)=[O:13])=[CH:10][CH:9]=2)[CH:2]=1>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:7][C:8]2[CH:23]=[CH:22][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)[CH:2]=1

Inputs

Step One
Name
benzyl 4-(pyridin-3-yloxy)benzoate
Quantity
18 g
Type
reactant
Smiles
N1=CC(=CC=C1)OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen stream at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered with celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol-hexane
CUSTOM
Type
CUSTOM
Details
to give the objective substance (11.2 g, 88%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=CC(=CC=C1)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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